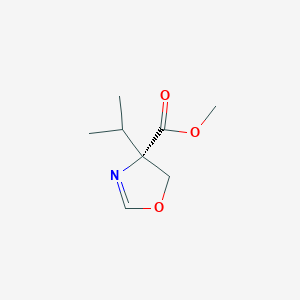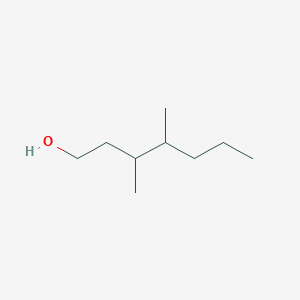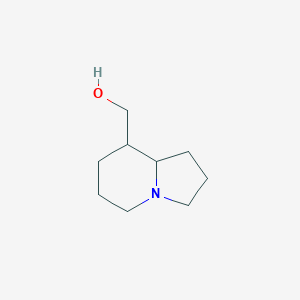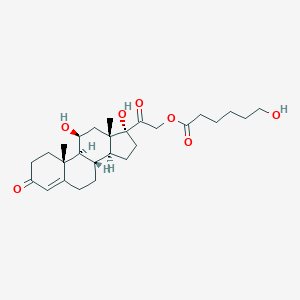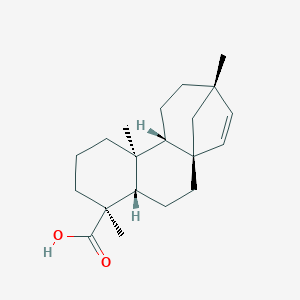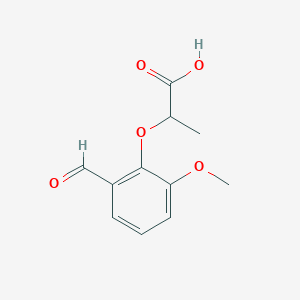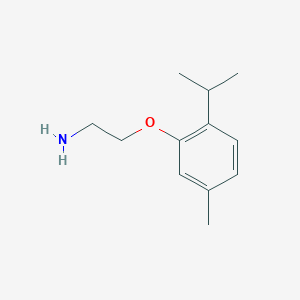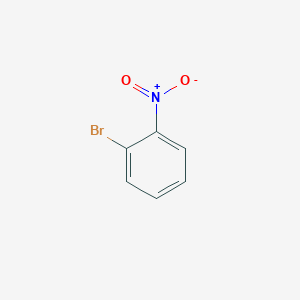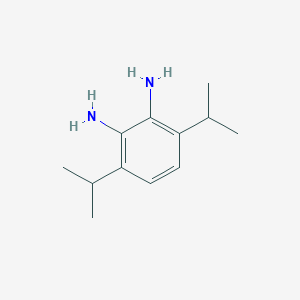
3,6-Di(propan-2-yl)benzene-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Di(propan-2-yl)benzene-1,2-diamine, also known as DIPL, is a chemical compound that has been extensively studied for its potential applications in various fields of scientific research. This molecule is a diamine derivative of benzene and has been found to exhibit interesting biochemical and physiological effects.
Applications De Recherche Scientifique
3,6-Di(propan-2-yl)benzene-1,2-diamine has shown potential for use in various scientific research applications. One of the most promising applications is in the development of new drugs. 3,6-Di(propan-2-yl)benzene-1,2-diamine has been found to exhibit antitumor and antiviral activities, making it a potential candidate for the development of new cancer and antiviral drugs. Additionally, 3,6-Di(propan-2-yl)benzene-1,2-diamine has been found to have neuroprotective effects, suggesting its potential for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
The exact mechanism of action of 3,6-Di(propan-2-yl)benzene-1,2-diamine is not fully understood. However, studies have shown that 3,6-Di(propan-2-yl)benzene-1,2-diamine interacts with DNA and RNA, leading to the inhibition of DNA and RNA synthesis. This inhibition is believed to be responsible for the antitumor and antiviral activities of 3,6-Di(propan-2-yl)benzene-1,2-diamine. Additionally, 3,6-Di(propan-2-yl)benzene-1,2-diamine has been found to modulate the activity of certain enzymes, such as acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine.
Effets Biochimiques Et Physiologiques
3,6-Di(propan-2-yl)benzene-1,2-diamine has been found to exhibit a range of biochemical and physiological effects. In addition to its antitumor, antiviral, and neuroprotective activities, 3,6-Di(propan-2-yl)benzene-1,2-diamine has been found to have antioxidant and anti-inflammatory effects. These properties suggest that 3,6-Di(propan-2-yl)benzene-1,2-diamine may have potential applications in the treatment of various diseases associated with oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3,6-Di(propan-2-yl)benzene-1,2-diamine for lab experiments is its high purity. Additionally, 3,6-Di(propan-2-yl)benzene-1,2-diamine is relatively stable and can be stored for extended periods without significant degradation. However, one limitation of 3,6-Di(propan-2-yl)benzene-1,2-diamine is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 3,6-Di(propan-2-yl)benzene-1,2-diamine. One area of interest is the development of new drugs based on the structure of 3,6-Di(propan-2-yl)benzene-1,2-diamine. Additionally, further studies are needed to fully understand the mechanism of action of 3,6-Di(propan-2-yl)benzene-1,2-diamine and its potential applications in the treatment of various diseases. Finally, research is needed to improve the solubility of 3,6-Di(propan-2-yl)benzene-1,2-diamine in water, which would make it more versatile for use in lab experiments.
Méthodes De Synthèse
3,6-Di(propan-2-yl)benzene-1,2-diamine can be synthesized by the reaction of 3,6-di(propan-2-yl)benzene-1,2-dinitrile with hydrazine hydrate in the presence of a palladium catalyst. The reaction yields 3,6-Di(propan-2-yl)benzene-1,2-diamine as a white crystalline solid with a melting point of 159-160°C. The purity of the compound can be confirmed by NMR, IR, and mass spectrometry.
Propriétés
Numéro CAS |
112121-83-2 |
|---|---|
Nom du produit |
3,6-Di(propan-2-yl)benzene-1,2-diamine |
Formule moléculaire |
C12H20N2 |
Poids moléculaire |
192.3 g/mol |
Nom IUPAC |
3,6-di(propan-2-yl)benzene-1,2-diamine |
InChI |
InChI=1S/C12H20N2/c1-7(2)9-5-6-10(8(3)4)12(14)11(9)13/h5-8H,13-14H2,1-4H3 |
Clé InChI |
RPCRTKRBGNCRLX-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C(=C(C=C1)C(C)C)N)N |
SMILES canonique |
CC(C)C1=C(C(=C(C=C1)C(C)C)N)N |
Synonymes |
1,2-Benzenediamine, 3,6-bis(1-methylethyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



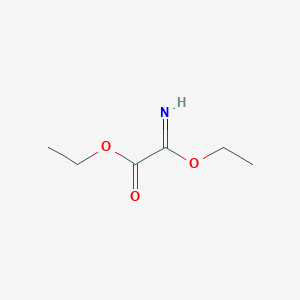
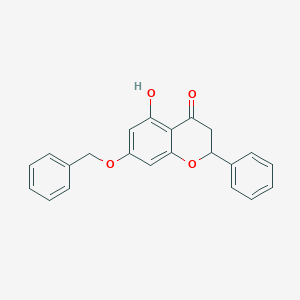
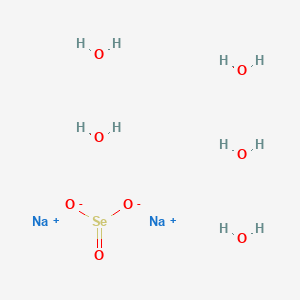
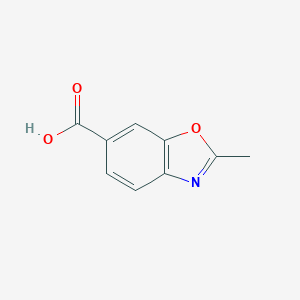
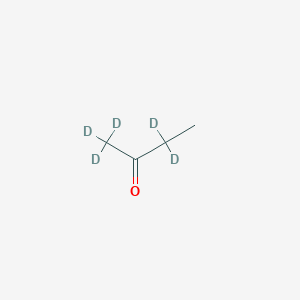
![7-oxo-2,3-dihydro-7H-[1,3]oxazolo[3,2-a]pyrimidine-6-carbonitrile](/img/structure/B46119.png)
